3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole and a member of monochlorobenzenes.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Evaluation : Derivatives of 1,3,4-oxadiazole, including those with chlorobenzyl and methoxyphenyl moieties, have shown significant antibacterial and antifungal activities. For instance, compounds synthesized with a similar structure demonstrated substantial activity against tested microbial strains (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Nematocidal Activity : Research on 1,2,4-oxadiazole derivatives has revealed promising nematocidal activities. Certain compounds were more effective than commercial agents against Bursaphelenchus xylophilus, showing potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Luminescence and Fluorescence Properties : Some 1,3,4-oxadiazole derivatives exhibit notable luminescence and fluorescence properties, making them interesting for studies in optoelectronics (Mikhailov et al., 2016).
Chemical Synthesis and Characterization
Synthesis Techniques : The synthesis of these compounds often involves the reaction of various carboxylic acids or hydrazides. For example, compounds with a similar structure were synthesized using 4-chlorophenylacetic acid and semicarbazide, showcasing diverse chemical reactions and potential for modification (Salama, 2020).
Structural Analysis : Detailed structural analysis using techniques like NMR, mass spectrometry, and IR spectroscopy is a critical aspect of research on these compounds. Such analyses confirm the purity and structure of the synthesized derivatives (Taha, Ismail, Imran, & Khan, 2014).
Potential Applications in Corrosion Inhibition
- Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, have been studied as corrosion inhibitors, particularly in sulfuric acid media. They showed high efficiency in inhibiting corrosion in mild steel (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Optical Applications
- Nonlinear Optical Characterization : Research into the optical nonlinearity of 1,3,4-oxadiazole derivatives has implications for their use in optoelectronics. Compounds containing elements like Bromine have shown potential as optical limiters (Chandrakantha et al., 2011).
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-13(14)16-18-15(19-21-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
XARXXOJWHQUSIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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